molecular formula C5H6Cl2O3 B13811113 Methyl 2,4-dichloro-3-oxobutyrate CAS No. 4877-84-3

Methyl 2,4-dichloro-3-oxobutyrate

Cat. No.: B13811113
CAS No.: 4877-84-3
M. Wt: 185.00 g/mol
InChI Key: UTBKSYHAYRTIIN-UHFFFAOYSA-N
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Preparation Methods

Methyl 2,4-dichloro-3-oxobutyrate can be synthesized through various methods. One common synthetic route involves the chlorination of methyl acetoacetate. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2,4-dichloro-3-oxobutyrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4-dichloro-3-oxobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 2,4-dichloro-3-oxobutyrate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Methyl 2,4-dichloro-3-oxobutyrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

4877-84-3

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

methyl 2,4-dichloro-3-oxobutanoate

InChI

InChI=1S/C5H6Cl2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3

InChI Key

UTBKSYHAYRTIIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CCl)Cl

Origin of Product

United States

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